cis-4-Heptenal

Catalog No.
S759520
CAS No.
6728-31-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-4-Heptenal

CAS Number

6728-31-0

Product Name

cis-4-Heptenal

IUPAC Name

(E)-hept-4-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

Solubility

soluble in alcohol and most fixed oils; insoluble in wate

Synonyms

(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal

Canonical SMILES

CCC=CCCC=O

Isomeric SMILES

CC/C=C/CCC=O

Cis-4-Heptenal is an organic compound with the chemical formula C7_7H12_{12}O and a CAS registry number of 6728-31-0. This compound is classified as an unsaturated aldehyde, characterized by its cis configuration around the double bond between the fourth and fifth carbon atoms. It appears as a colorless to pale yellow liquid with a distinctive odor, often described as grassy or fruity, making it significant in flavor and fragrance applications .

The primary application of cis-4-Heptenal lies in its olfactory properties. It contributes green, herbaceous, and fresh notes to flavors and fragrances []. The specific interaction between cis-4-Heptenal and olfactory receptors requires further investigation.

  • Skin Irritation: Aldehydes can cause skin irritation and allergic reactions [].
  • Eye Irritation: Exposure to vapors can irritate the eyes [].
  • Respiratory Irritation: Inhalation may irritate the respiratory tract [].
Typical of aldehydes and alkenes:

  • Hydrogenation: It can be reduced to form 4-heptanol in the presence of hydrogen and a catalyst.
  • Oxidation: Oxidative conditions can convert it into carboxylic acids.
  • Condensation Reactions: It can participate in reactions with alcohols to form acetals or hemiacetals, depending on the reaction conditions.
  • Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexenes .

Cis-4-Heptenal exhibits notable biological activities. It has been shown to interact with olfactory receptors, eliciting specific aroma perceptions that contribute to its use in flavoring agents. Furthermore, studies indicate potential antimicrobial properties, although detailed mechanisms remain under investigation. The compound may also exhibit moderate toxicity upon dermal exposure, necessitating caution during handling .

Several methods are available for synthesizing cis-4-Heptenal:

  • From 1-Octene: By ozonolysis of 1-octene followed by reduction, cis-4-Heptenal can be obtained.
  • Via Aldol Condensation: Starting from butanal and propanal, aldol condensation followed by dehydration can yield this compound.
  • Isomerization: The trans isomer can be converted to the cis form using catalytic hydrogenation under controlled conditions .

Cis-4-Heptenal finds diverse applications across various fields:

  • Flavoring Agents: Its distinctive aroma makes it valuable in the food industry for flavor enhancement.
  • Fragrance Industry: Used in perfumes and scented products due to its pleasant odor profile.
  • Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing .

Research on cis-4-Heptenal has focused on its interactions with biological systems:

  • Olfactory Interactions: Studies have demonstrated its ability to activate specific olfactory receptors, contributing to sensory perception.
  • Toxicological Studies: Investigations into its dermal toxicity reveal potential allergic reactions and skin sensitization effects upon exposure .

Several compounds share structural similarities with cis-4-Heptenal. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaCharacteristicsUnique Features
Trans-4-HeptenalC7_7H12_{12}OSimilar structure but trans configurationLess aromatic intensity than cis isomer
2-HeptenalC7_7H12_{12}ODifferent position of double bondMore reactive due to terminal double bond
3-HeptenalC7_7H12_{12}ODifferent position of double bondDistinctive odor profile
1-HeptanalC7_7H14_{14}OSaturated aldehydeNo double bond; different reactivity

Cis-4-Heptenal stands out due to its specific aroma profile and applications in both flavoring and fragrance industries, which may not be as pronounced in its structural analogs .

This detailed overview encapsulates the significance of cis-4-Heptenal across various domains, from chemistry to practical applications in industry.

Physical Description

slightly yellow liquid with a fatty, green odou

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Density

0.843-0.855

UNII

WLK79PR715

GHS Hazard Statements

Aggregated GHS information provided by 1500 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.27%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (85.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6728-31-0

Wikipedia

(4Z)-4-heptenal

Use Classification

Fragrance Ingredients

General Manufacturing Information

4-Heptenal, (4Z)-: ACTIVE

Dates

Modify: 2023-08-15

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